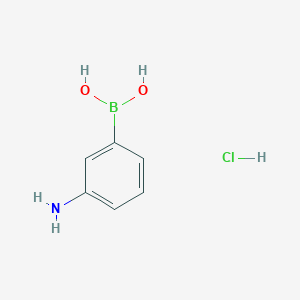
9-Methoxy-alpha-lapachone
Overview
Description
9-Methoxy-alpha-lapachone is an organic heterotricyclic compound with the molecular formula C16H16O4. It is known for its pharmacological activities and is a derivative of lapachone, a naturally occurring naphthoquinone. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology .
Mechanism of Action
Target of Action
9-Methoxy-alpha-lapachone is a potent compound with significant pharmacological properties It has been reported to exhibit significant inhibitory activity against 12-o-tetradecanoylphorbol 13-acetate (tpa)-induced epstein-barr virus early antigen (ebv-ea) activation in raji cells .
Mode of Action
It is known to interact with its targets, leading to a series of biochemical reactions that result in its pharmacological effects
Biochemical Pathways
Given its inhibitory activity against ebv-ea activation, it can be inferred that it may influence pathways related to viral replication or immune response .
Result of Action
This compound has been reported to have an antitumor-promoting effect . This suggests that the compound may induce molecular and cellular changes that inhibit tumor growth or progression.
Biochemical Analysis
Cellular Effects
9-Methoxy-alpha-lapachone has been shown to exhibit significant inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-alpha-lapachone typically involves the methoxylation of alpha-lapachone. One common method includes the reaction of alpha-lapachone with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: This compound can be reduced to form hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Methoxy-alpha-lapachone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its potential in modulating biological pathways, particularly those involved in cell cycle regulation.
Medicine: It has been investigated for its anti-cancer properties, showing efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery
Comparison with Similar Compounds
Alpha-lapachone: The parent compound from which 9-Methoxy-alpha-lapachone is derived.
Beta-lapachone: Another derivative with similar pharmacological properties.
Dehydro-alpha-lapachone: A related compound with distinct chemical and biological activities.
Uniqueness: this compound is unique due to its methoxy group, which imparts different chemical reactivity and biological activity compared to its analogs. This modification enhances its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes .
Properties
IUPAC Name |
9-methoxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-16(2)8-7-10-13(17)9-5-4-6-11(19-3)12(9)14(18)15(10)20-16/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZDIQYEWIHAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331939 | |
| Record name | 9-Methoxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35241-80-6 | |
| Record name | 3,4-Dihydro-9-methoxy-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35241-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methoxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 9-Methoxy-alpha-lapachone?
A1: this compound demonstrates antitumor-promoting activity. Research indicates it significantly inhibits 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells []. This suggests potential anti-cancer properties.
Q2: How does this compound interact with the muscarinic acetylcholine receptor m2 subtype?
A2: this compound exhibits allosteric binding to the muscarinic acetylcholine receptor m2 subtype. This interaction is similar to that observed with alcuronium, but specific to the m2 subtype []. The binding of [3H]N-methylscopolarnine ([3H]NMS) to the m2 subtype is initially increased with increasing concentrations of this compound, followed by a decrease at higher concentrations. This suggests a complex interaction involving both positive and negative allosteric modulation. The presence of salts, particularly NaCl, KCl, MgCl2, CaCl2, or AlCl3, significantly enhances this binding interaction [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


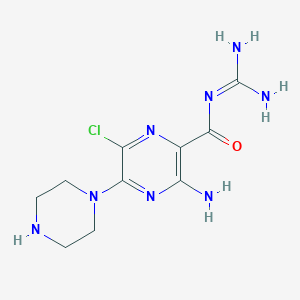
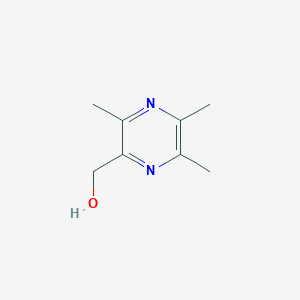
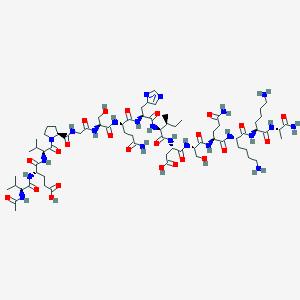
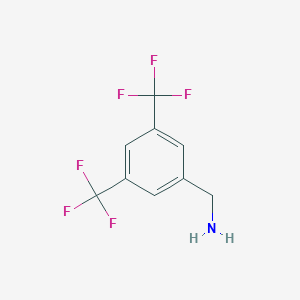
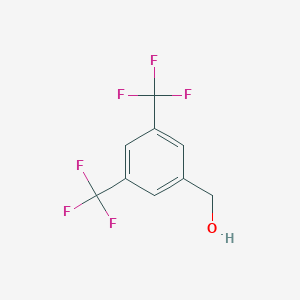

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)
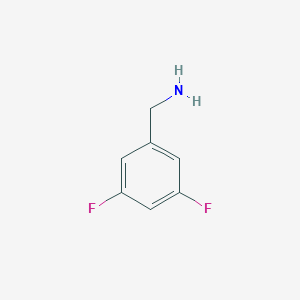

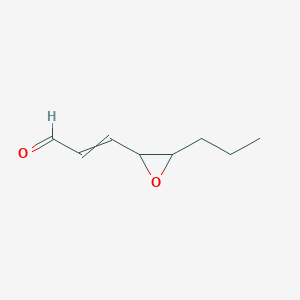
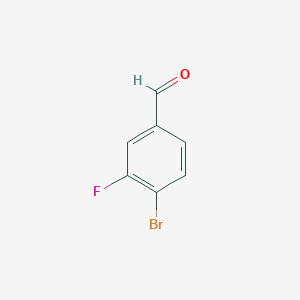
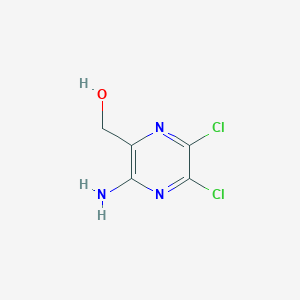
![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)
